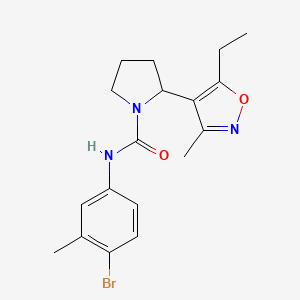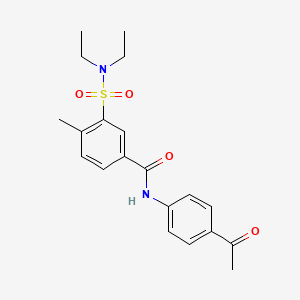![molecular formula C19H19FN4O B6134629 N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide](/img/structure/B6134629.png)
N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties and biological activities .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, such as 4-fluoroacetophenone and 2-methylbenzyl bromide.
Formation of Triazole Ring: The triazole ring is formed through a cycloaddition reaction, often referred to as “Click Chemistry,” which involves the reaction of an azide with an alkyne in the presence of a copper catalyst.
Coupling Reactions: The final step involves coupling the triazole ring with the appropriate substituents to form the target compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process .
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl rings, leading to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can occur at the triazole ring or the phenyl rings, resulting in the formation of reduced triazole derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted triazole derivatives .
科学的研究の応用
N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide has several scientific research applications:
作用機序
The mechanism of action of N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound binds to the active site of enzymes, such as carbonic anhydrase, inhibiting their activity and disrupting metabolic pathways.
Molecular Targets: It targets proteins and receptors involved in cell signaling, leading to altered cellular responses and potential therapeutic effects.
Pathways Involved: The compound affects pathways related to cell proliferation, apoptosis, and immune responses, making it a potential candidate for drug development.
類似化合物との比較
- 1-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
- 1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide
- N-(4-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide
Uniqueness: N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both 4-fluorophenyl and 2-methylphenyl groups enhances its binding affinity and specificity towards molecular targets, making it a valuable compound for research and development .
特性
IUPAC Name |
N-[1-(4-fluorophenyl)ethyl]-1-[(2-methylphenyl)methyl]triazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN4O/c1-13-5-3-4-6-16(13)11-24-12-18(22-23-24)19(25)21-14(2)15-7-9-17(20)10-8-15/h3-10,12,14H,11H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZKXEJZZTFQLRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C=C(N=N2)C(=O)NC(C)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![1-(Cyclohexylmethyl)-5-[[2-(4-fluorophenyl)pyrrolidin-1-yl]methyl]-2-methylsulfonylimidazole](/img/structure/B6134552.png)

![1-(2,3-difluorobenzyl)-3-hydroxy-3-{[(2-methyl-2-propen-1-yl)amino]methyl}-2-piperidinone](/img/structure/B6134567.png)
![2,2-dimethyl-N-[3-[[3-(6-oxo-1H-pyrimidin-4-yl)piperidin-1-yl]methyl]pyridin-2-yl]propanamide](/img/structure/B6134573.png)


![3-[5-(2-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-2-pyridinylpropanamide](/img/structure/B6134591.png)
![7-(4-Ethylpiperazin-1-yl)-3-(4-fluorophenyl)-5-methyl-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B6134597.png)
![4-phenyl-N-[[1-(pyridin-3-ylmethyl)piperidin-3-yl]methyl]benzamide](/img/structure/B6134609.png)
![2-[(5-CHLORO-3-CYANO-4,6-DIMETHYL-2-PYRIDINYL)SULFANYL]-N-(2,5-DICHLOROPHENYL)ACETAMIDE](/img/structure/B6134616.png)
![2-[(5-oxo-6-phenyl-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N-(2-phenylethyl)acetamide](/img/structure/B6134630.png)
![N-(3-methoxyphenyl)-3-[1-(2-methyl-3-pyrazol-1-ylpropanoyl)piperidin-4-yl]propanamide](/img/structure/B6134631.png)
![1,3-bis-(4-methylphenyl)sulfonyl-3a,4,6,6a-tetrahydro-2H-imidazo[4,5-d]imidazol-5-one](/img/structure/B6134633.png)
![3-(1-hydroxy-1-methylethyl)-N-[5-(4-methylbenzyl)-1,3,4-thiadiazol-2-yl]piperidine-1-carboxamide](/img/structure/B6134634.png)
